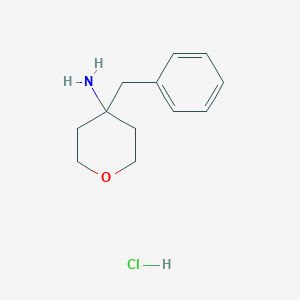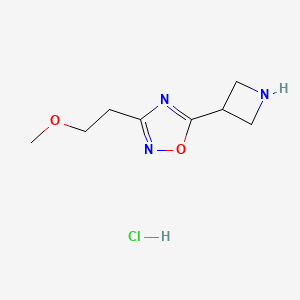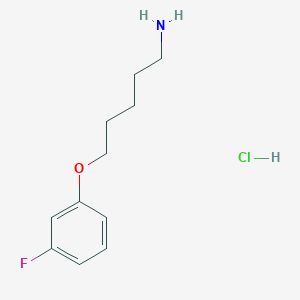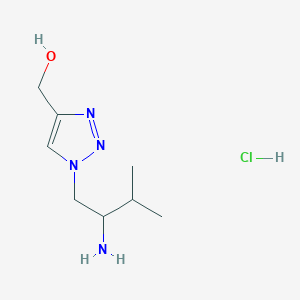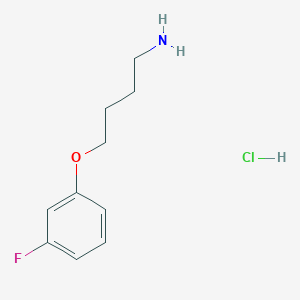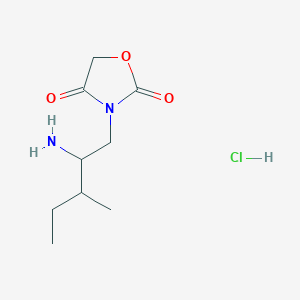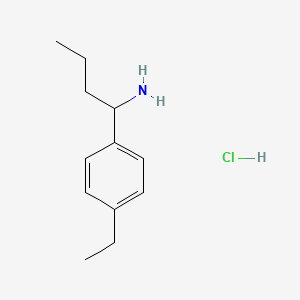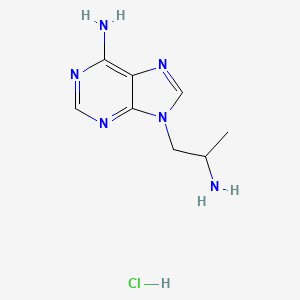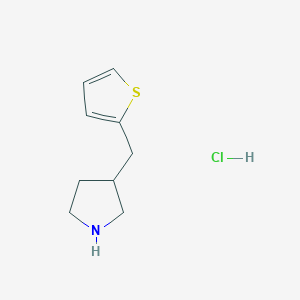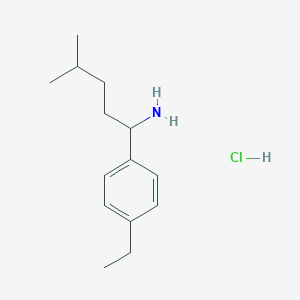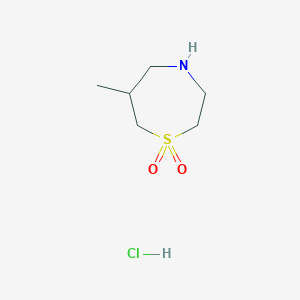
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, also known as 6-MTDH, is an organic compound that has been studied for its potential applications in scientific research. This compound is a crystalline solid with a melting point of 105-106°C and is soluble in water, ethanol, and methanol. 6-MTDH has been studied for its use in a variety of scientific applications, including drug discovery and development, biochemistry, and physiology.
Scientific Research Applications
Pharmacological Activity
- Research has explored the pharmacological activity of 1,3-thiazepine derivatives, including compounds like 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride. These compounds have been tested for their effects on the central nervous system (CNS) in animal behavioral tests, showing significant influence on locomotor activity and body temperature. Additionally, they have been evaluated for their antiviral activity against various viruses such as HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus (Struga et al., 2009).
Synthesis for Screening Libraries
- The synthesis of 1,4-thiazepanes and 1,4-thiazepanones, which are structurally related to 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, has been reported for their potential use in fragment screening libraries. These compounds are recognized for their 3D character and are useful in identifying new ligands for biological targets such as bromodomains (Pandey et al., 2020).
Application in Organic Synthesis
- 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride and similar compounds have been utilized in various organic synthesis processes. For example, the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines has been reported using related compounds under both conventional chemical methods and modern microwave techniques (Youssef et al., 2012).
Material Science Applications
- In material science, derivatives of 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride have been synthesized for the toughening of polylactide, a biodegradable polymer. This application demonstrates the potential of these compounds in enhancing the properties of environmentally friendly materials (Jing & Hillmyer, 2008).
properties
IUPAC Name |
6-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMRRXXJXGGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCS(=O)(=O)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-thiazepane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
